Chloropropanoylpretadalafil is a chemical compound that serves as an analog of tadalafil, a well-known phosphodiesterase type 5 inhibitor used primarily for the treatment of erectile dysfunction. This compound has garnered attention in pharmacological research due to its structural modifications and potential therapeutic applications. The molecular formula for chloropropanoylpretadalafil is with a molecular weight of approximately 441.1216 g/mol .
Chloropropanoylpretadalafil falls under the category of synthetic organic compounds, specifically classified as a phosphodiesterase type 5 inhibitor. This classification is significant because it highlights its mechanism of action and therapeutic potential in enhancing erectile function by increasing levels of cyclic guanosine monophosphate (cGMP) in the body.
The synthesis of chloropropanoylpretadalafil involves the modification of chloropretadalafil through a reaction with chloropropanoyl chloride. This reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid produced during the process.
The industrial production would likely follow similar synthetic routes but on a larger scale, utilizing high-performance liquid chromatography for purification.
Chloropropanoylpretadalafil features several key structural components:
The molecular structure can be represented as follows:
Chloropropanoylpretadalafil undergoes various chemical reactions typical of phosphodiesterase inhibitors:
The compound's reactivity can be influenced by environmental factors such as pH and temperature, which may affect its stability and efficacy.
Chloropropanoylpretadalafil acts primarily as a phosphodiesterase type 5 inhibitor:
The pharmacokinetics of chloropropanoylpretadalafil may mirror those of tadalafil, suggesting similar absorption and metabolism profiles.
Relevant analyses indicate that chloropropanoylpretadalafil exhibits properties conducive to pharmaceutical applications, including effective solubility profiles and stability under various conditions .
Chloropropanoylpretadalafil has potential applications in:
The proliferation of structurally modified PDE-5 inhibitor analogs in sexual enhancement supplements reflects a deliberate strategy to circumvent regulatory detection. Chloropropanoylpretadalafil was first isolated in 2014 from a dietary supplement product marketed as "all natural" following analytical screening that detected an unknown compound structurally resembling chloropretadalafil [1] [5]. This discovery occurred amidst the identification of at least 46 synthetic analogs of approved PDE-5 inhibitors contaminating the global supplement market, including aminotadalafil, acetildenafil, and hydroxythiohomosildenafil [4]. These compounds typically retain the core pharmacophore necessary for PDE-5 inhibition while incorporating subtle chemical alterations—alkyl chain extensions, halogen substitutions, or functional group modifications—that evade standard chromatographic and mass spectrometric screening protocols [1] [5].
Analytical characterization reveals chloropropanoylpretadalafil has an accurate mass of m/z 441.1216 ([M+H]⁺; error 0.8706 ppm) and fragmentation patterns distinct from established PDE-5 inhibitors. Its emergence aligns with patterns observed in global regulatory intercepts:
Table 1: Recently Detected Tadalafil Analogs in Adulterated Dietary Supplements
Analog Name | Molecular Formula | Key Structural Deviation | Detection Method |
---|---|---|---|
Chloropropanoylpretadalafil | C~23~H~22~ClN~2~O~5~ | Chloropropanoyl moiety on piperidine N | HPLC-UV, GC/FT-IR/MS, HRMS |
Aminotadalafil | C~21~H~21~N~3~O~3~ | Amino group substitution on β-carboline | TLC, HPLC-DAD, NMR, ESI-MS |
N-Butylnortadalafil | C~25~H~29~N~3~O~3~ | N-butyl chain on decahydroisoquinoline | LC-MS, NMR |
Hydroxypropylnortadalafil | C~24~H~27~N~3~O~4~ | 2-hydroxypropyl on decahydroisoquinoline | LC-MS |
Detection of chloropropanoylpretadalafil and similar analogs presents formidable analytical challenges for regulatory agencies. These compounds are specifically engineered to avoid identification by standard screening methods targeting established pharmaceuticals like sildenafil or tadalafil. The primary hurdles include:
Effective surveillance now requires advanced orthogonal techniques:
Table 2: Analytical Techniques for Detecting Tadalafil Analogs in Complex Matrices
Technique | Detection Capability | Limitations for Novel Analogs |
---|---|---|
HPLC-UV with Fraction Collection | Isolation of unknown peaks for off-line characterization | Low sensitivity; matrix interference in supplements |
LC-HRAM-MS | Accurate mass < 1 ppm error; molecular formula assignment | Requires pure standards for fragmentation libraries |
GC/FT-IR/MS | Functional group identification; orthogonal confirmation | Limited to volatile/thermally stable compounds |
NMR Spectroscopy | Definitive structural elucidation | Requires high-purity isolates (>95%); insensitive |
Regulatory responses remain reactive, with agencies like the FDA issuing recalls only after identification, as seen with products like "ENDUREA" and "Ram It" adulterated with tadalafil/sildenafil mixtures [7] [10]. The continuous emergence of analogs like chloropropanoylpretadalafil underscores the need for predictive screening approaches based on pharmacophore modeling and shared fragmentation pathways.
The pharmacological activity of chloropropanoylpretadalafil derives from its preservation of tadalafil's core β-carboline framework while incorporating a strategically modified side chain. The chloropropanoyl extension (-CO-CH~2~CH~2~Cl) attached to the piperidine nitrogen represents a calculated molecular innovation designed to maintain binding affinity for PDE-5's catalytic domain while altering physicochemical properties to evade detection [1] [3]. This modification:
The conservation of inhibitory potency despite structural modification is evidenced by chloropropanoylpretadalafil's retention of tadalafil-like spectral properties (UV λ~max~ 291 nm, 284 nm, 220 nm), suggesting preservation of the conjugated π-system essential for cGMP displacement [1] [4]. This strategic molecular design exemplifies a broader trend where adulterants maintain the pharmacophoric elements necessary for biological activity—specifically:
Molecular Comparison: Tadalafil vs. Chloropropanoylpretadalafil
Tadalafil Core Structure: O ║ β-Carboline–N–CH₃ | COOH Chloropropanoylpretadalafil Modification: O ║ β-Carboline–N–CH₂CH₂CCl O ║ O
CAS No.: 132147-69-4
CAS No.: 1937-54-8
CAS No.: 50854-94-9
CAS No.: 28700-49-4
CAS No.: 68143-83-9
CAS No.: